molecular formula C9H16INO2 B1529565 cis-Tert-butyl 3-iodocyclobutylcarbamate CAS No. 1389264-12-3

cis-Tert-butyl 3-iodocyclobutylcarbamate

Cat. No.: B1529565
CAS No.: 1389264-12-3
M. Wt: 297.13 g/mol
InChI Key: XGEFFDGFPRWHAW-UHFFFAOYSA-N
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Description

cis-Tert-butyl 3-iodocyclobutylcarbamate is an organic compound with the molecular formula C₉H₁₆INO₂ and a molecular weight of 297.14 g/mol . This compound is characterized by the presence of a tert-butyl group, an iodine atom, and a cyclobutyl ring attached to a carbamate functional group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-Tert-butyl 3-iodocyclobutylcarbamate typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction of a suitable precursor.

    Introduction of the Iodine Atom: The iodine atom is introduced via an iodination reaction, often using iodine or an iodine-containing reagent.

    Attachment of the Carbamate Group: The carbamate group is introduced by reacting the iodocyclobutyl compound with tert-butyl isocyanate under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise temperature control, use of catalysts, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or thiols can be used under mild to moderate conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or peracids can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include azides, nitriles, or thiols.

    Oxidation Products: Oxidized derivatives of the original compound.

    Hydrolysis Products: Amine and carbon dioxide.

Scientific Research Applications

cis-Tert-butyl 3-iodocyclobutylcarbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules. It serves as a building block in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cis-Tert-butyl 3-iodocyclobutylcarbamate involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and binding properties. The carbamate group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The cyclobutyl ring provides structural rigidity, affecting the compound’s overall conformation and interaction with biological targets.

Comparison with Similar Compounds

    tert-Butyl 3-chlorocyclobutylcarbamate: Similar structure but with a chlorine atom instead of iodine.

    tert-Butyl 3-bromocyclobutylcarbamate: Contains a bromine atom instead of iodine.

    tert-Butyl 3-fluorocyclobutylcarbamate: Features a fluorine atom in place of iodine.

Uniqueness: cis-Tert-butyl 3-iodocyclobutylcarbamate is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The iodine atom’s larger size and polarizability can lead to different chemical behaviors and interactions, making this compound valuable in specific synthetic and research applications.

Properties

IUPAC Name

tert-butyl N-(3-iodocyclobutyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16INO2/c1-9(2,3)13-8(12)11-7-4-6(10)5-7/h6-7H,4-5H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGEFFDGFPRWHAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001163651
Record name Carbamic acid, N-(trans-3-iodocyclobutyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001163651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1389264-19-0, 1824239-57-7
Record name Carbamic acid, N-(trans-3-iodocyclobutyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001163651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl (3-iodocyclobutyl)carbamate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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